![molecular formula C19H16N6O3 B2542312 9-(2-ethoxyphenyl)-8-oxo-2-(pyridin-4-yl)-8,9-dihydro-7H-purine-6-carboxamide CAS No. 941974-03-4](/img/structure/B2542312.png)
9-(2-ethoxyphenyl)-8-oxo-2-(pyridin-4-yl)-8,9-dihydro-7H-purine-6-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported in several studies . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been reported .Molecular Structure Analysis
The molecular formula of EPPIC is C19H16N6O3, and it has a molecular weight of 376.376.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of substituted pyridines have been studied extensively . The introduction of various bio-relevant functional groups to pyridine has been achieved through several methodologies .Scientific Research Applications
Chemical Synthesis and Derivatives
The research on related purine derivatives has led to the synthesis of novel compounds with potential therapeutic applications. For instance, the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines, pyrido[3″,2″:4′,5′]thieno[3′,2′:4,5]pyrimido[l,6‐a]benzimidazoles, and related fused systems highlights the flexibility and potential of purine derivatives in creating biologically active molecules (Bakhite, Yamada, & Al‐Sehemi, 2005). These compounds show promise in developing new pharmaceutical agents by exploiting the purine core's capacity to engage in diverse chemical reactions and form complex heterocyclic structures.
Pharmacological Potential
While the direct studies on 9-(2-ethoxyphenyl)-8-oxo-2-(pyridin-4-yl)-8,9-dihydro-7H-purine-6-carboxamide are not explicitly detailed in available literature, the exploration of similar purine derivatives has revealed significant pharmacological potential. For example, derivatives of pyrimidine and purine have been shown to possess anti-inflammatory, analgesic, and antifungal properties, suggesting that modifications of the purine core can lead to significant bioactive compounds with potential therapeutic applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020); (Hanafy, 2011).
Analytical and Material Science Applications
Compounds with complex structures, such as purine derivatives, also have applications in analytical chemistry and material science. For instance, the study of fluorescent 9-oxo-imidazo[1,2-a]purine derivatives in various solvents has provided insights into solute-solvent interactions and the photophysical behavior of heterocyclic compounds, which can be instrumental in developing new sensors and fluorescent markers (Wenska et al., 2006).
Mechanism of Action
Target of Action
The compound “9-(2-ethoxyphenyl)-8-oxo-2-(pyridin-4-yl)-8,9-dihydro-7H-purine-6-carboxamide” is a purine derivative. Purines are key components of cellular energy systems (GTP, ATP), signaling (GTP, cAMP, cGMP), and, along with pyrimidines, RNA and DNA production .
Mode of Action
As a purine derivative, “9-(2-ethoxyphenyl)-8-oxo-2-(pyridin-4-yl)-8,9-dihydro-7H-purine-6-carboxamide” might interact with various enzymes and receptors in the body that recognize purines, which could lead to various biological effects .
Biochemical Pathways
Purine derivatives can be involved in a wide range of biochemical pathways, including energy metabolism, signal transduction, and nucleic acid synthesis .
properties
IUPAC Name |
9-(2-ethoxyphenyl)-8-oxo-2-pyridin-4-yl-7H-purine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O3/c1-2-28-13-6-4-3-5-12(13)25-18-15(23-19(25)27)14(16(20)26)22-17(24-18)11-7-9-21-10-8-11/h3-10H,2H2,1H3,(H2,20,26)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQRYCSYFFYQXQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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